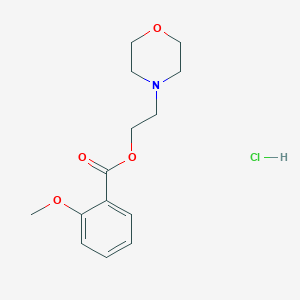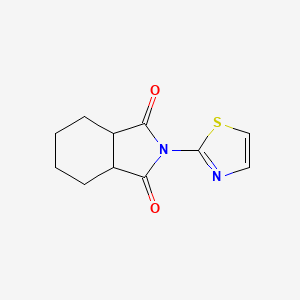
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM is a derivative of benzoic acid and contains a morpholine ring, which makes it an interesting compound for medicinal chemistry and pharmacology research.
作用机制
The exact mechanism of action of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which can lead to a decrease in neuronal excitability and a reduction in pain and seizures.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has also been shown to have other biochemical and physiological effects. For example, 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This inhibition can lead to a decrease in inflammation and pain. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which can affect neuronal excitability.
实验室实验的优点和局限性
One of the advantages of using 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of pain, epilepsy, and neuroinflammation. However, one of the limitations of using 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride. One area of interest is the development of more efficient synthesis methods for 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride, which could increase its availability for research. Another area of interest is the exploration of its potential as a therapeutic agent for other diseases, such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
合成方法
The synthesis of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride involves the reaction of 2-methoxybenzoic acid with 4-morpholineethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride. The overall yield of this synthesis method is around 70%.
科学研究应用
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of pain, epilepsy, and neuroinflammation.
属性
IUPAC Name |
2-morpholin-4-ylethyl 2-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-5-3-2-4-12(13)14(16)19-11-8-15-6-9-18-10-7-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORRLMSYUSAZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)ethyl 2-methoxybenzoate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)